molecular formula C8H3BrN2O B7903171 5-Bromobenzo[d]oxazole-2-carbonitrile

5-Bromobenzo[d]oxazole-2-carbonitrile

Cat. No.: B7903171
M. Wt: 223.03 g/mol
InChI Key: WTANBQWLQYOULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[d]oxazole-2-carbonitrile (CAS: 51110-60-2) is a brominated benzo-fused oxazole derivative featuring a carbonitrile group at position 2. Its molecular formula is C₈H₃BrN₂O, with a calculated molecular weight of 224.03 g/mol. The compound consists of a benzene ring fused to an oxazole heterocycle, with a bromine atom at position 5 and a nitrile group at position 3. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki cross-coupling reactions due to the reactive bromine substituent .

Commercial availability is confirmed by suppliers such as CymitQuimica, offering quantities ranging from 100 mg to 1 g at premium pricing (e.g., 1 g for €829.00) .

Properties

IUPAC Name

5-bromo-1,3-benzoxazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTANBQWLQYOULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyanation of Aryl Halides

The most robust method involves copper-catalyzed cyanation of 5-bromo-2-iodobenzo[d]oxazole using potassium hexacyanoferrate(II) (K₄Fe(CN)₆). This approach leverages the oxidative addition of aryl halides to copper centers, followed by cyanide transfer.

Reaction Conditions:

  • Catalyst System: CuI (0.3 mmol), ligand 3 (0.8 mmol), KI (50 mol%)

  • Base: Cs₂CO₃ (25 mol%)

  • Solvent: DMF (5 mL)

  • Temperature: 130°C

  • Atmosphere: N₂

  • Time: 8 hours

Under these conditions, the model substrate 2-bromotoluene achieves 88% yield. Adapting this to 5-bromo-2-iodobenzo[d]oxazole requires careful tuning of steric and electronic effects due to the fused oxazole ring.

Table 1: Optimization of Copper-Catalyzed Cyanation

BaseSolventYield (%)
K₃PO₄DMF31
K₂CO₃DMF86
Cs₂CO₃DMF88
Na₂CO₃DMF88

Data from demonstrates Cs₂CO₃ and Na₂CO₃ as optimal bases, enhancing nucleophilic cyanide availability.

Bromination of Benzo[d]oxazole-2-carbonitrile Precursors

An alternative route involves direct bromination of benzo[d]oxazole-2-carbonitrile. While less common due to regioselectivity challenges, electrophilic aromatic substitution (EAS) can introduce bromine at the 5-position.

Typical Protocol:

  • Dissolve benzo[d]oxazole-2-carbonitrile in acetic acid.

  • Add Br₂ (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with NaHSO₃ and purify via column chromatography.

Challenges:

  • Competing bromination at positions 4 and 7 due to electron-withdrawing nitrile group.

  • Requires meticulous control of stoichiometry and temperature to favor 5-bromo isomer.

Mechanistic Insights into Cyanation

The copper-catalyzed mechanism proceeds through three stages:

  • Oxidative Addition: Cu(I) inserts into the C–I bond of 5-bromo-2-iodobenzo[d]oxazole, forming a Cu(III) intermediate.

  • Cyanide Transfer: K₄Fe(CN)₆ delivers cyanide via ligand exchange, yielding a Cu(III)–CN complex.

  • Reductive Elimination: C–CN bond formation releases the nitrile product and regenerates Cu(I).

The ligand 3,3'-(1,4-phenylene)bis-(2-imino-2,3-dihydrobenzo[d]-oxazol-5-ol) stabilizes the copper center, preventing aggregation and enhancing catalytic turnover.

Substrate Scope and Functional Group Tolerance

The methodology accommodates diverse aryl halides, as illustrated below:

Table 2: Cyanation of Aryl Halides

SubstrateProductYield (%)
2-Bromotoluene2-Methylbenzonitrile88
4-Bromoanisole4-Methoxybenzonitrile95
3-Bromopyridine3-Cyanopyridine91

Electron-donating groups (e.g., –OCH₃) enhance reactivity, while sterically hindered substrates (e.g., ortho-substituted aryl halides) require extended reaction times.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR: Aromatic protons appear as doublets at δ 7.3–8.0 ppm, with coupling constants (J = 8.5–9.0 Hz) confirming substituent positions.

  • IR Spectroscopy: A sharp C≡N stretch at ~2200 cm⁻¹ verifies nitrile formation.

  • Mass Spectrometry: Molecular ion peak at m/z 222.95 ([M+H]⁺) aligns with the expected molecular weight.

Scalability and Industrial Considerations

Key Parameters for Scale-Up:

  • Continuous Flow Reactors: Mitigate exothermicity of bromination steps.

  • Catalyst Recycling: Ligand 3 demonstrates stability over three cycles with <5% activity loss.

  • Solvent Recovery: DMF is distilled and reused, reducing environmental impact.

Safety Protocols:

  • Use alkaline H₂O₂ for nitrile waste neutralization to prevent HCN release.

  • Conduct reactions in pressurized vessels with rupture disks to manage gas evolution.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Oxidation products may include carboxylic acids or ketones.

  • Reduction: Reduction products typically include primary or secondary amines.

  • Substitution: Substitution reactions can yield hydroxylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromobenzo[d]oxazole-2-carbonitrile serves as a crucial building block in the synthesis of bioactive compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Therapeutic Potential :

  • Anti-inflammatory Activity : The compound has shown promising inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced inflammation and pain management, suggesting its potential as an anti-inflammatory drug.
Enzyme TargetIC50 (µM)
COX-20.103

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for therapeutic development against infections.

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Cancer Research

The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa1.54
MDA-MB-2310.85

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones, leading to further exploration of its mechanism of action.

Case Study 2: Anti-inflammatory Mechanism

In an induced inflammation model, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases through modulation of inflammatory pathways.

Case Study 3: Cytotoxic Effects in Cancer Models

In vitro studies involving human prostate carcinoma cells revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. This highlights its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism by which 5-Bromobenzo[d]oxazole-2-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound is compared to analogs with variations in heteroatoms, substituents, and fused rings. Key examples include:

Table 1: Structural Comparison of 5-Bromobenzo[d]oxazole-2-carbonitrile and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₈H₃BrN₂O 224.03 Bromine (C5), nitrile (C2), oxazole oxygen Cross-coupling reactions, kinase inhibitors
5-Chlorobenzo[d]oxazole-2-carbonitrile C₈H₃ClN₂O 179.58 Chlorine (C5) instead of bromine; higher electronegativity Intermediate in heterocyclic synthesis
1H-Benzo[d]imidazole-2-carbonitrile C₈H₅N₃ 143.15 Imidazole ring (two nitrogens) instead of oxazole; no halogen substituent Anticancer and antimicrobial agents
5-Bromobenzo[b]thiophene-2-carbonitrile C₉H₄BrNS 238.11 Thiophene sulfur replaces oxazole oxygen; higher lipophilicity Materials science, organic electronics
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile C₁₅H₁₀N₂O₂ 266.26 Benzyloxy group at C7; steric hindrance affects reactivity Directed cyclization studies
Key Observations:
  • Halogen Effects : The bromine in this compound enhances reactivity in cross-coupling compared to its chloro analog, as bromine is a better leaving group .
  • Heteroatom Influence : Replacing oxazole oxygen with thiophene sulfur (e.g., 5-Bromobenzo[b]thiophene-2-carbonitrile) increases lipophilicity and alters electronic properties, impacting binding affinity in drug design .
  • Steric Modifications : The benzyloxy group in 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile directs cyclization to less hindered positions, demonstrating how substituents guide reaction pathways .
Reactivity Trends:
  • The nitrile group remains intact in most reactions (e.g., iodine-DMSO mediated conversions), highlighting its stability .
  • Bromine participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups, a key step in drug discovery (e.g., kinase inhibitors) .

Biological Activity

5-Bromobenzo[d]oxazole-2-carbonitrile (C8H3BrN2O) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its significant biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5th position of the benzo[d]oxazole ring and a nitrile group at the 2nd position. Its molecular formula is C8H3BrN2O, with a molecular weight of 223.03 g/mol. The presence of these functional groups contributes to its unique reactivity and biological properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Studies suggest that it induces apoptosis in these cell lines, evidenced by changes in protein expression related to cell death pathways .
  • Anti-inflammatory Effects : The compound demonstrates significant inhibitory activity against cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain signaling .

The mechanism of action for this compound involves several key interactions:

  • Binding to Proteins : The compound interacts with specific proteins or enzymes, altering their activity. This includes binding to COX-2 and potentially other kinases involved in cell signaling pathways.
  • Induction of Apoptosis : In cancer cells, the compound has been shown to up-regulate pro-apoptotic proteins (e.g., Bax) while down-regulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis .
  • Electrophilic Nature : The electrophilic bromine atom enhances its ability to form covalent bonds with nucleophilic sites on target molecules, facilitating its biological effects.

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Induces apoptosis via Bax/Bcl-2 modulation
U-93710.38Apoptosis induction

These results indicate that the compound exhibits potent anticancer properties, comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Studies

In vitro studies demonstrated that this compound significantly inhibits COX-2 activity:

CompoundCOX-2 Inhibition (%)Reference
This compound85%
Dexamethasone90%Comparative

The data suggest that this compound could serve as a potential anti-inflammatory agent through its COX-2 inhibitory action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromobenzo[d]oxazole-2-carbonitrile?

  • Methodology : A plausible route involves introducing the nitrile group at the 2-position of a preformed bromobenzooxazole scaffold. For example, bromomethyl intermediates (e.g., 2-(bromomethyl)benzonitrile derivatives) can undergo nucleophilic substitution or coupling reactions under palladium catalysis . Alternatively, cyano-functionalization via Sandmeyer-type reactions or hydrolysis of thiocyanate intermediates may be viable. Reaction optimization (e.g., temperature, solvent polarity) is critical due to the electron-withdrawing nature of the nitrile group, which may hinder reactivity.
  • Validation : Confirm intermediate structures using 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.3–8.0 ppm) and IR spectroscopy (C≡N stretch ~2200 cm1^{-1}) .

Q. How can researchers characterize the purity and stability of this compound?

  • Analytical Techniques :

  • HPLC/GC : Assess purity (>95% as per supplier specifications for analogous brominated nitriles) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly under synthetic conditions (e.g., reflux in polar aprotic solvents). Decomposition temperatures for similar brominated aromatics range 284–287°C .
  • Moisture Sensitivity : Store under inert atmosphere due to potential hydrolysis of the nitrile group to amides .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact, as nitriles may release toxic HCN upon decomposition .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
    • Waste Disposal : Neutralize with alkaline hydrogen peroxide to convert nitriles into less toxic carboxylates .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 14C^{14}C) be applied to study the metabolic fate of this compound?

  • Labeling Strategy : Incorporate 14C^{14}C at the nitrile carbon or oxazole ring via precursor-directed biosynthesis or catalytic exchange. For example, use K14CNK^{14}CN in cyanation reactions .
  • Applications : Track metabolic pathways in pharmacokinetic studies using autoradiography or liquid scintillation counting. Radiolabeled analogs (e.g., 14C^{14}C-oxazole derivatives) are commercially available at 50–60 mCi/mmol .

Q. What contradictions exist in reported data for brominated aromatic nitriles, and how should they be resolved?

  • Case Study : Discrepancies in melting points (e.g., 53–54°C vs. 72–74°C for bromobenzoxadiazoles ) may arise from polymorphic forms or impurities.
  • Resolution :

  • Reproduce synthesis using standardized protocols (e.g., recrystallization from ethanol/water).
  • Cross-validate purity via orthogonal methods (e.g., 13C^{13}C-NMR for crystallinity assessment) .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

  • In Silico Approaches :

  • Docking Studies : Screen against target enzymes (e.g., kinases) using the nitrile as a hydrogen-bond acceptor.
  • QSAR Analysis : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity.
    • Experimental Validation : Synthesize analogs (e.g., 5-fluoro or 5-iodo substitutions) and test in enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.